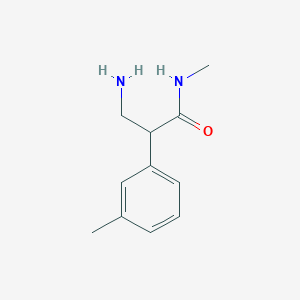
(2,4-Dihydroxybenzyl)carbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Dihydroxybenzyl)carbamic acid is an organic compound that features both hydroxyl and carbamic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dihydroxybenzyl)carbamic acid typically involves the reaction of 2,4-dihydroxybenzyl alcohol with a carbamoylating agent. One common method is the reaction of 2,4-dihydroxybenzyl alcohol with phosgene or its derivatives under controlled conditions to form the corresponding carbamate. Another method involves the use of carbonylimidazolide in water, which reacts with the nucleophile to form the carbamate without the need for an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2,4-Dihydroxybenzyl)carbamic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbamic acid group can be reduced to form the corresponding amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the hydroxyl groups under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Alkylated or acylated products.
科学研究应用
(2,4-Dihydroxybenzyl)carbamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (2,4-Dihydroxybenzyl)carbamic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the carbamic acid group can interact with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
2,4-Dihydroxybenzoic acid: Shares the dihydroxybenzyl structure but lacks the carbamic acid group.
2,4-Dihydroxybenzyl alcohol: Similar structure but without the carbamic acid group.
Carbamic acid: Contains the carbamic acid group but lacks the dihydroxybenzyl structure.
Uniqueness
(2,4-Dihydroxybenzyl)carbamic acid is unique due to the presence of both hydroxyl and carbamic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C8H9NO4 |
|---|---|
分子量 |
183.16 g/mol |
IUPAC 名称 |
(2,4-dihydroxyphenyl)methylcarbamic acid |
InChI |
InChI=1S/C8H9NO4/c10-6-2-1-5(7(11)3-6)4-9-8(12)13/h1-3,9-11H,4H2,(H,12,13) |
InChI 键 |
CGUXYFVLMBWXQD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)O)CNC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


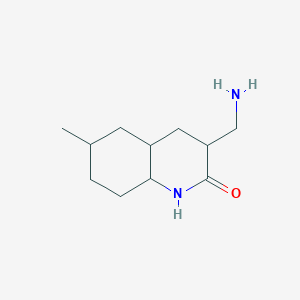
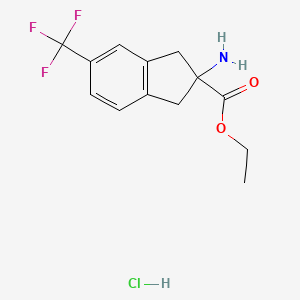
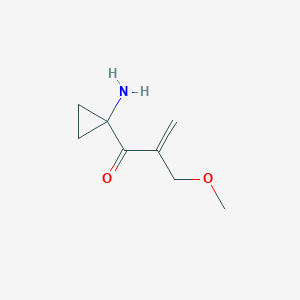
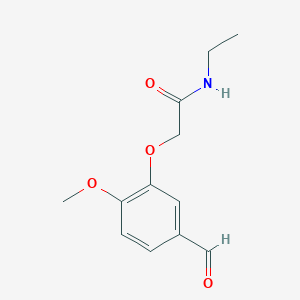
![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)
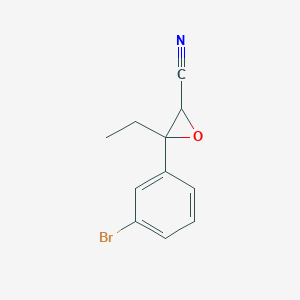
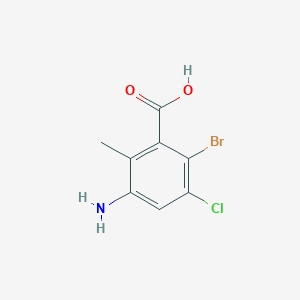
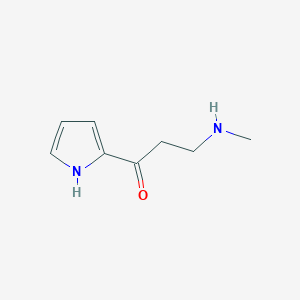

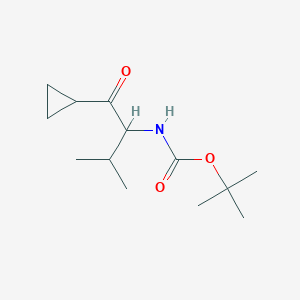

![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)

